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Introduction

Ydrlp, also known as Pdrl12p, is an ATP-binding cassette (ABC) transporter located in the
plasma membrane of Saccharomyces cerevisiae.[1] It plays a crucial role in conferring
resistance to weak organic acids, such as sorbate and benzoate, which are common food
preservatives.[1] By actively exporting these compounds, Ydrlp allows yeast to survive in
otherwise toxic environments. The study of Ydrlp is vital for understanding mechanisms of
multidrug resistance and for developing novel antifungal strategies. Furthermore, as a
representative of the large ABC transporter family, which is implicated in numerous human
diseases and drug metabolism, Ydrlp serves as an excellent model for structural and
functional studies.

The extraction and purification of integral membrane proteins like Ydrlp are notoriously
challenging due to their hydrophobic nature and low abundance.[2] This protocol provides a
detailed methodology for the extraction of Ydrlp from yeast plasma membranes, focusing on
mechanical cell lysis, membrane fractionation, and detergent-based solubilization.

Experimental Workflow Diagram
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Workflow for Ydrlp Membrane Protein Extraction
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Caption: Workflow for the extraction and purification of Ydrlp.
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Detailed Experimental Protocol

This protocol is adapted from established methods for yeast plasma membrane protein
isolation and purification.[3][4][5]

Part 1: Yeast Cell Culture and Membrane Preparation
o Cell Growth:

o Inoculate a suitable volume of YPD medium (or selective medium for plasmid
maintenance) with a fresh colony of S. cerevisiae expressing the Ydrlp of interest (ideally
with an affinity tag like His10 or FLAG for purification).

o Grow the culture at 30°C with vigorous shaking (200-250 rpm) to mid-log phase (ODsoo =
0.8-1.5). For inducible promoters (e.g., GAL1), add the appropriate inducer (e.g.,
galactose) and incubate for the optimal expression time.

e Cell Harvesting:
o Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

o Discard the supernatant. Wash the cell pellet twice with ice-cold sterile water and once
with ice-cold Lysis Buffer without protease inhibitors.

e Mechanical Lysis:

o Resuspend the washed cell pellet in an equal volume of ice-cold Lysis Buffer
supplemented with a protease inhibitor cocktail.

o Transfer the cell suspension to a bead-beater tube containing an equal volume of acid-
washed glass beads (0.5 mm diameter).

o Disrupt the cells by vortexing vigorously for 6-8 cycles of 1 minute of vortexing followed by
2 minutes of cooling on ice.[3] Cell breakage can be monitored by microscopy.

e Membrane Fractionation:

o Collect the cell lysate, leaving the glass beads behind.
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o Perform a low-speed centrifugation at 1,000 x g for 10 minutes at 4°C to pellet intact cells,

nuclei, and cell debris.[6]

o Carefully transfer the supernatant to a new tube and perform a high-speed centrifugation
at 100,000 x g for 45-60 minutes at 4°C to pellet the total cell membranes.[4][5][6]

o Discard the supernatant, which contains the cytosolic proteins. The resulting pellet
contains the crude membrane fraction.

o Wash the membrane pellet by resuspending it in Membrane Wash Buffer and repeating
the high-speed centrifugation step. This helps remove residual soluble proteins.

Part 2: Solubilization and Purification of Ydrlp
o Detergent Solubilization:
o Resuspend the final membrane pellet in Solubilization Buffer to a final protein

concentration of approximately 1-5 mg/mL. The protein concentration can be determined
using a BCA or Bradford assay compatible with detergents.

o Incubate the suspension on an end-over-end rotator for 1-2 hours at 4°C to allow the
detergent to solubilize the membrane proteins.[4]

o Remove non-solubilized material by ultracentrifugation at 100,000 x g for 45 minutes at
4°C.[4] The supernatant now contains the solubilized membrane proteins, including
Ydrlp.

o Affinity Purification (Example for His-tagged Ydrlp):

[e]

Equilibrate a Ni-NTA or TALON metal affinity resin with Wash Buffer.[5]

Incubate the solubilized membrane protein supernatant with the equilibrated resin for 2-4

[e]

hours at 4°C with gentle agitation.

Load the mixture onto a chromatography column and allow the unbound proteins to flow

[e]

through.
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o Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically
bound proteins.

o Elute the purified Ydrlp from the resin using Elution Buffer. Collect fractions and analyze

them by SDS-PAGE and Western blotting using an anti-His tag antibody.

Buffers and Reagents

Buffer/Reagent

Composition

Notes

Lysis Buffer

50 mM Tris-HCI (pH 7.4), 100
mM KCI, 20% (w/v) glycerol

Add protease inhibitors (e.g.,
PMSF, cOmplete™) just before

use.

Membrane Wash Buffer

50 mM Tris-HCI (pH 7.4), 1.2
M KCl

High salt wash to remove
peripherally associated

membrane proteins.

Solubilization Buffer

Lysis Buffer + 1% (w/v) n-
Dodecyl-B-D-maltoside (DDM)
or Triton X-100

The choice and concentration
of detergent are critical and

may need optimization.

Wash Buffer (for His-tag)

50 mM Tris-HCI (pH 7.7), 300
mM NaCl, 10% glyceroal, 20
mM Imidazole, 0.05% DDM

Imidazole concentration can
be optimized to reduce non-

specific binding.

Elution Buffer (for His-tag)

50 mM Tris-HCI (pH 7.7), 300
mM NaCl, 10% glycerol, 250-
500 mM Imidazole, 0.05%
DDM

The high imidazole
concentration competes with
the His-tag for binding to the

resin.

Data Presentation: Detergent Optimization

The selection of a detergent is the most critical step for successful membrane protein extraction

and stabilization.[2] The efficiency of various detergents should be empirically tested. A

common method is to solubilize a small amount of the membrane fraction with different

detergents and analyze the supernatant for the presence of the target protein by Western

blotting.
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Detergent

Class

Typical
Working
Concentration

Solubilization
Efficiency for
Ydrlp

(Hypothetical)

Notes

Triton X-100

Non-ionic

1-2% (wiv)

+++

Effective for
initial extraction
but can be harsh
and difficult to

remove.

n-Dodecyl-p-D-
maltoside (DDM)

Non-ionic

1% (wiv)

++++

Generally milder
than Triton X-
100; often
preserves protein

activity.[4]

Lauryl Maltose
Neopentyl Glycol
(LMNG)

Non-ionic

0.5-1% (w/v)

+++++

Excellent for
stabilizing
membrane
protein
complexes for
structural

studies.

CHAPS

Zwitterionic

1-2% (wiv)

++

Can be useful for
some proteins
but may be less
effective for ABC

transporters.

Digitonin

Non-ionic

1% (wiv)

+++

A mild detergent,
but often
expensive and

less pure.

(Note: Solubilization efficiency is hypothetical and must be determined experimentally for

Ydrlp. The table serves as a guide for detergent screening.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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